molecular formula C5H8F5N B2619511 (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine CAS No. 2248174-81-2

(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine

Cat. No.: B2619511
CAS No.: 2248174-81-2
M. Wt: 177.118
InChI Key: ANSYCUJPQURTBT-GSVOUGTGSA-N
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Description

(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine is a fluorinated organic compound with the molecular formula C5H8F5N This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of 2-methylbutan-1-amine using a fluorinating agent such as sulfur tetrafluoride (SF4) or a fluorine gas (F2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, is becoming increasingly important in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form amines with fewer fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation can produce nitroso or nitro compounds.

Scientific Research Applications

(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Medicine: Fluorinated amines are investigated for their potential as pharmaceutical intermediates and active ingredients.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    (2R)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: A carboxylic acid derivative with similar fluorination.

    (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-thiol: A thiol derivative with similar fluorination.

Uniqueness

The uniqueness of (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine lies in its combination of fluorine atoms and an amine group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high reactivity and stability, such as in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

(2R)-3,3,4,4,4-pentafluoro-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F5N/c1-3(2-11)4(6,7)5(8,9)10/h3H,2,11H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSYCUJPQURTBT-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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